Technical Guide: Synthesis and Characterization of 3-Chloropropane-1-sulfonamide
Technical Guide: Synthesis and Characterization of 3-Chloropropane-1-sulfonamide
Executive Summary
3-Chloropropane-1-sulfonamide (CAS: 35578-28-0) is a bifunctional aliphatic building block utilized in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by a terminal alkyl chloride and a primary sulfonamide moiety, it serves as a "dual-warhead" intermediate. The sulfonamide group provides a stable polar anchor or pharmacophore, while the alkyl chloride allows for subsequent nucleophilic substitution (e.g., cyclization to sultams or coupling with amines).
This guide details the synthesis, characterization, and handling of 3-chloropropane-1-sulfonamide, designed for researchers requiring high-purity intermediates for drug development pipelines.
Part 1: Strategic Utility & Chemical Identity
Chemical Structure & Properties
The molecule consists of a propyl chain terminated by an electron-withdrawing sulfonyl group (
| Property | Data | Source/Method |
| IUPAC Name | 3-Chloropropane-1-sulfonamide | PubChem |
| CAS Number | 35578-28-0 | Chemical Abs.[2] |
| Formula | Stoichiometry | |
| Molecular Weight | 157.62 g/mol | Calculated |
| LogP | ~0.1 - 0.4 | Computed (XLogP3) |
| Physical State | White crystalline solid or waxy solid | Analogous Sulfonamides |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water | Polarity Analysis |
Synthetic Applications
-
Sultam Formation: Under basic conditions (e.g., NaH/THF), the sulfonamide nitrogen can displace the terminal chloride to form propane-1,3-sultam , a cyclic sulfonamide used in chiral auxiliaries.
-
Linker Chemistry: The chloride can be displaced by thiols or amines to create sulfonamide-tethered ligands.
-
Enzyme Inhibition: The primary sulfonamide group (
) is a classic carbonic anhydrase binding motif.
Part 2: Synthesis Pathways
The most robust synthetic route involves the ammonolysis of 3-chloropropanesulfonyl chloride . This method offers high yields and simplified workup compared to oxidative chlorination of thiols.
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at the sulfur atom (addition-elimination mechanism). Ammonia attacks the electrophilic sulfur, displacing the chloride ion.
-
Nucleophilic Attack:
attacks the center. -
Elimination: The
leaving group is expelled. -
Deprotonation: Excess ammonia scavenges the resulting
to form ammonium chloride ( ).
Reaction Scheme Visualization
Figure 1: Step-by-step synthetic workflow for the ammonolysis of sulfonyl chloride.
Part 3: Detailed Experimental Protocol
Safety Warning: 3-Chloropropanesulfonyl chloride is a lachrymator and corrosive. Ammonia is toxic.[2][3] Perform all operations in a functioning fume hood.
Materials
-
Precursor: 3-Chloropropanesulfonyl chloride (1.0 eq) [Commercially available or synthesized from 1-bromo-3-chloropropane].
-
Reagent: Ammonium hydroxide (28-30%
in water) OR Ammonia gas (anhydrous). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base (Optional): Triethylamine (if using anhydrous conditions).
Procedure (Aqueous Ammonia Route)
This biphasic method is preferred for ease of handling.
-
Preparation: Dissolve 3-chloropropanesulfonyl chloride (10 mmol, 1.77 g) in DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
Ammonolysis: Slowly add Ammonium Hydroxide (28%, 50 mmol, 5 eq) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 10°C to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (high Rf) should disappear; product (lower Rf) appears.
-
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with fresh DCM (2 x 10 mL).
-
Combine organic layers and wash with 1N HCl (to remove excess ammonia) followed by Brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is usually pure enough. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-5% MeOH in DCM).
Critical Control Points
-
Temperature: Do not heat above 40°C during the reaction. High heat can cause the sulfonamide nitrogen to displace the terminal chloride (intramolecular cyclization), forming propane-1,3-sultam .
-
Stoichiometry: Excess ammonia (at least 2.5 eq) is required to neutralize the HCl generated.
Part 4: Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
The electron-withdrawing nature of the sulfonyl group and the chlorine atom creates a distinct splitting pattern.
Predicted
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.5 - 7.0 ppm | Broad Singlet | 2H | Sulfonamide protons ( | |
| C3-H | 3.65 - 3.75 ppm | Triplet ( | 2H | |
| C1-H | 3.15 - 3.25 ppm | Triplet ( | 2H | |
| C2-H | 2.20 - 2.35 ppm | Multiplet (Quintet) | 2H | Central |
Infrared Spectroscopy (FT-IR)
-
Sulfonamide N-H Stretch: Doublet around 3350 and 3260
(Asymmetric/Symmetric). -
Sulfonyl (
): Strong bands at ~1320 (asymmetric) and ~1160 (symmetric). -
Alkyl C-H: 2950-2850
.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive or Negative mode).
-
Observed Mass:
-
Positive Mode (
): 158.0 (approx). Look for the characteristic Chlorine isotope pattern ( ratio of 3:1). -
Negative Mode (
): 156.0. Sulfonamide protons are acidic ( ).
-
Part 5: Safety & Handling
Alkylating Potential
While less reactive than mustard gases, the 3-chloropropyl moiety is an alkylating agent .
-
Risk: Potential DNA alkylation or protein modification.
-
Control: Wear double nitrile gloves. Decontaminate glassware with a dilute NaOH solution to hydrolyze trace alkyl chlorides before washing.
Sulfonamide Sensitivity
-
Risk: Severe irritation to eyes and skin.[2][4] Potential allergen for individuals with sulfonamide ("sulfa drug") hypersensitivity.
-
First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may increase skin absorption.
References
-
PubChem Compound Summary. "3-Chloropropane-1-sulfonamide (CID 13614818)."[2] National Center for Biotechnology Information. Link[2]
-
Precursor Reactivity: "3-Chloropropanesulfonyl chloride." PubChem.[2][5] Link[2]
-
General Synthesis of Sulfonamides: "Reaction of sulfonyl chlorides with amines (Schotten-Baumann conditions)." Organic Chemistry Portal. Link
-
Safety Data: "1-Bromo-3-chloropropane (Structural Analog) Safety Data Sheet." Fisher Scientific. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-Chloropropane-1-sulfonamide | C3H8ClNO2S | CID 13614818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 63-74-1 CAS MSDS (Sulfanilamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-chloropropane-1-sulfonic Acid | C3H7ClO3S | CID 170962 - PubChem [pubchem.ncbi.nlm.nih.gov]
